molecular formula C13H13F3N6 B2834509 4-[4-(Pyrazin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2034226-31-6

4-[4-(Pyrazin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B2834509
CAS No.: 2034226-31-6
M. Wt: 310.284
InChI Key: HDKPLGLNXCHQJR-UHFFFAOYSA-N
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Description

4-[4-(Pyrazin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a piperazine ring bonded to a pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Pyrazin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the pyrazine moiety, resulting in the formation of dihydropyrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where various nucleophiles can replace the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate or sodium hydride.

Major Products:

    Oxidation: N-oxide derivatives of the piperazine ring.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness: 4-[4-(Pyrazin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. The pyrazine moiety also contributes to its distinct pharmacological profile, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

4-(4-pyrazin-2-ylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N6/c14-13(15,16)10-7-11(20-9-19-10)21-3-5-22(6-4-21)12-8-17-1-2-18-12/h1-2,7-9H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKPLGLNXCHQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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